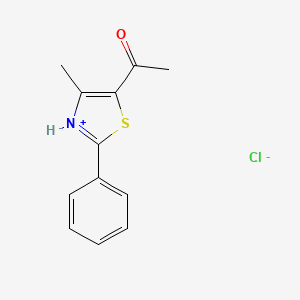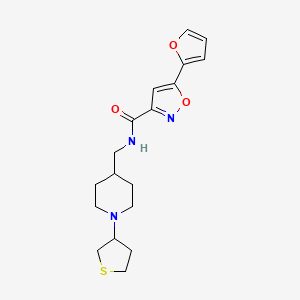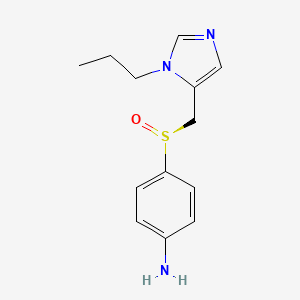
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline
概要
説明
“(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline” is a chemical compound with the CAS Number: 497223-38-8 . Its molecular formula is C13H17N3OS and it has a molecular weight of 263.36 . The IUPAC name for this compound is 4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline” should be stored at a temperature between 28°C .科学的研究の応用
Synthesis and Chemical Properties
- Research on related imidazole compounds, such as the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, demonstrates the importance of imidazole derivatives in developing intermediates for antitumor agents. This synthesis process highlights the role of these compounds in medicinal chemistry, especially in cancer therapy development (Yang Shijing, 2013).
- The design of ionic liquids incorporating imidazolium components for the efficient nitration of aromatic compounds, including aniline derivatives, suggests applications in organic synthesis and chemical modifications. These compounds facilitate reactions through in situ generation of nitrogen dioxide, underlining their utility in synthetic chemistry (M. Zolfigol et al., 2012).
Antimicrobial and Antifungal Applications
- Studies on imidazole sulfonamides have shown potential antimicrobial and antifungal activities, emphasizing the relevance of imidazole derivatives in developing new therapeutic agents. These compounds have been evaluated for their efficacy against various microorganisms, offering insights into their application in addressing microbial resistance (O. B. Ovonramwen et al., 2021).
Material Science and Corrosion Inhibition
- Imidazole derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals in acidic environments. Research into benzimidazole bearing 1, 3, 4-oxadiazoles demonstrates these compounds' effectiveness in forming protective layers on metal surfaces, highlighting their application in materials science and engineering (P. Ammal et al., 2018).
Safety And Hazards
For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline" . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
特性
IUPAC Name |
4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRLSBRGMJDHW-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC=C1C[S@](=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

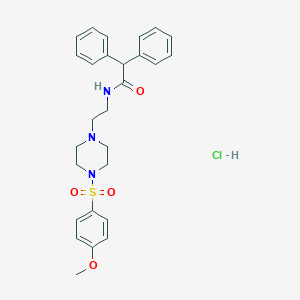
![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)
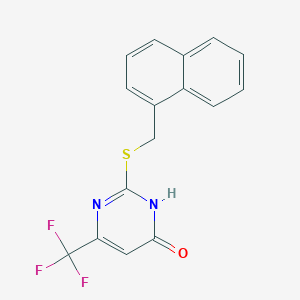
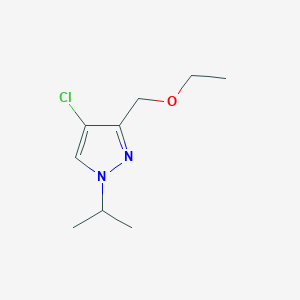


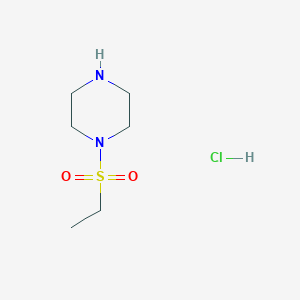
![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)
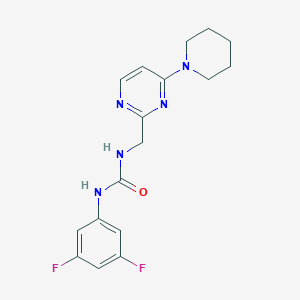
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)
![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)
